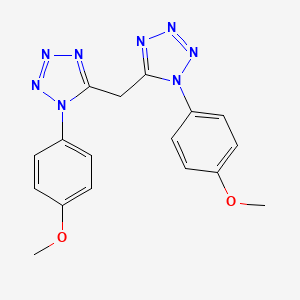

1H-Tetrazole, 5,5'-methylenebis[1-(4-methoxyphenyl)-

Vue d'ensemble

Description

1H-Tetrazole, 5,5’-methylenebis[1-(4-methoxyphenyl)-] is a tetrazole derivative . It is a qualified product with CAS No. 105678-68-0. The molecular formula is C17H16N8O2 and the molecular weight is 364.4 g/mol.

Synthesis Analysis

The synthesis of 1H-tetrazole compounds involves a series of reactions with amines, triethyl orthoformate, and sodium azide . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Molecular Structure Analysis

The molecular structure of 1H-Tetrazole, 5,5’-methylenebis[1-(4-methoxyphenyl)-] is complex. The average mass is 366.379 Da and the monoisotopic mass is 366.134155 Da .Chemical Reactions Analysis

The reaction of 1H-Tetrazole, 5,5’-methylenebis[1-(4-methoxyphenyl)-] involves a complex process including three main mass loss stages . The pyrolysis process of BTA was most likely to begin with a ring-opening reaction of the tetrazole ring, and the main gaseous products, including HCN, HN3, and NH3, were then released from the decomposition of BTA .Physical And Chemical Properties Analysis

1H-Tetrazole, 5,5’-methylenebis[1-(4-methoxyphenyl)-] has a molecular weight of 364.4 g/mol. Other physical and chemical properties specific to this compound were not found in the search results.Applications De Recherche Scientifique

Energetic Materials

Tetrazoles such as this compound are known for their high nitrogen content and excellent thermal stabilities . They are synthesized from inexpensive starting materials and have been employed as precursors to nitrogen-rich energetic salts . The hydrazinium and hydroxyl ammonium salts of similar tetrazoles exhibit excellent detonation velocities and very good detonation pressures and thermal stabilities . These compounds may have the potential to replace current nitrogen-rich energetic materials .

Antifungal Agents

While not directly related to the compound , 5-Methyl-1H-tetrazole has been used in the preparation of novel antifungal agents . It’s plausible that similar tetrazoles could also be used in this application.

Anti-Tuberculosis Agents

Again, while not directly related to the compound , 5-Methyl-1H-tetrazole has been used in the preparation of novel quinoline derivatives against Mycobacterium tuberculosis . It’s plausible that similar tetrazoles could also be used in this application.

Corrosion Inhibitors

1-Phenyl-1H-tetrazole-5-thiol, a related compound, is an effective inhibitor of aluminum corrosion in 1M HCl solution . It’s plausible that similar tetrazoles could also be used in this application.

Synthesis of Oxacyclic Building Blocks

1-Phenyl-1H-tetrazole-5-thiol has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . It’s plausible that similar tetrazoles could also be used in this application.

Synthesis of Metalated Tetradecyl Sulfone

1-Phenyl-1H-tetrazole-5-thiol has been used in the synthesis of metalated tetradecyl sulfone . It’s plausible that similar tetrazoles could also be used in this application.

Safety and Hazards

1H-Tetrazole compounds are known to be explosive and can decompose rapidly and explosively if heated above their melting point . They present an extreme risk of explosion by shock, friction, fire, or other sources of ignition . They react violently with strong oxidizers and can react exothermically with reducing agents .

Mécanisme D'action

Target of Action

Tetrazole compounds are known for their wide range of applications in medicinal chemistry due to their bioisosteric similarity to the carboxylate group . They can interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

It’s known that tetrazole compounds often act through a ring-opening reaction . The pyrolysis process of bis-tetrazole compounds is likely to begin with a ring-opening reaction of the tetrazole ring, and the main gaseous products, including HCN, HN3, and NH3, are then released from the decomposition .

Biochemical Pathways

Tetrazole compounds are known to be involved in a variety of biochemical processes due to their ability to mimic the carboxylate group

Result of Action

The decomposition of tetrazole compounds often results in the release of nitrogen-rich gases , which could potentially have various effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For instance, the compound’s boiling point is 626.7±65.0 °C at 760 mmHg , suggesting that it is stable at normal physiological temperatures but may decompose at higher temperatures.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-5-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8O2/c1-26-14-7-3-12(4-8-14)24-16(18-20-22-24)11-17-19-21-23-25(17)13-5-9-15(27-2)10-6-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSVEUOFYVMNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389118 | |

| Record name | 1H-Tetrazole, 5,5'-methylenebis[1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Tetrazole, 5,5'-methylenebis[1-(4-methoxyphenyl)- | |

CAS RN |

105678-68-0 | |

| Record name | 1H-Tetrazole, 5,5'-methylenebis[1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B3045286.png)

![Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B3045287.png)

![3',6'-Dichloro-4,5,6,7-tetrafluoro-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B3045289.png)

![methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3045295.png)